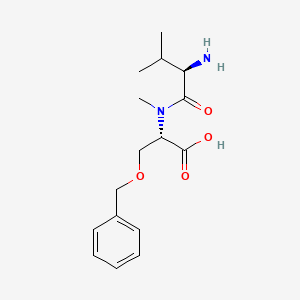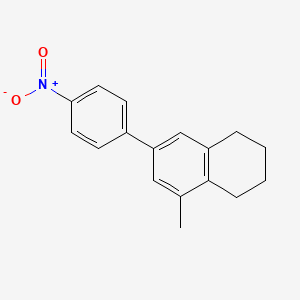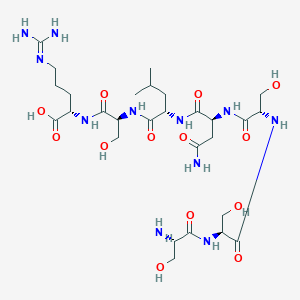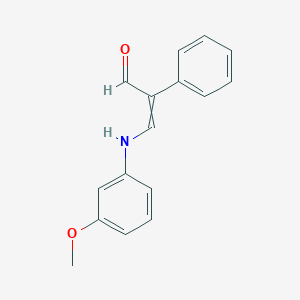
Glycyl-L-methionyl-L-phenylalanyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-methionyl-L-phenylalanyl-L-alanine is a tetrapeptide composed of the amino acids glycine, methionine, phenylalanine, and alanine. Peptides like this one play crucial roles in various biological processes and have significant applications in medicine, biochemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-methionyl-L-phenylalanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the growing peptide chain to allow for the next amino acid addition.
Cleavage from the resin: and final deprotection to obtain the free peptide.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can handle large-scale synthesis with high efficiency and reproducibility. The process involves similar steps as described above but on a larger scale and with more rigorous purification methods like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-methionyl-L-phenylalanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: Methionine residues are susceptible to oxidation, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Coupling reagents like HBTU or DIC in the presence of a base like DIPEA.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Restoration of methionine from methionine sulfoxide.
Substitution: Modified peptides with different amino acid sequences.
Applications De Recherche Scientifique
Glycyl-L-methionyl-L-phenylalanyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Glycyl-L-methionyl-L-phenylalanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, cellular communication, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-methionine: A dipeptide with similar oxidation properties.
L-phenylalanyl-L-alanine: Another dipeptide with different structural and functional properties.
Met-Arg-Phe-Ala: A tetrapeptide with a different sequence but similar applications in research.
Uniqueness
Glycyl-L-methionyl-L-phenylalanyl-L-alanine is unique due to its specific sequence, which imparts distinct chemical and biological properties. Its combination of amino acids allows for unique interactions and applications that differ from other peptides.
Propriétés
Numéro CAS |
918661-98-0 |
|---|---|
Formule moléculaire |
C19H28N4O5S |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H28N4O5S/c1-12(19(27)28)21-18(26)15(10-13-6-4-3-5-7-13)23-17(25)14(8-9-29-2)22-16(24)11-20/h3-7,12,14-15H,8-11,20H2,1-2H3,(H,21,26)(H,22,24)(H,23,25)(H,27,28)/t12-,14-,15-/m0/s1 |
Clé InChI |
WBKHXOLJFZHMQP-QEJZJMRPSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCSC)NC(=O)CN |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCSC)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine](/img/structure/B14189983.png)
![5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14190009.png)

![4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14190017.png)


![2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14190025.png)




![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)


